2-(4-Methoxyphenyl)benzothiazole
Overview
Description
2-(4-Methoxyphenyl)benzothiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a 4-methoxyphenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry. The benzothiazole moiety is known for its biological activity and is a common structural component in many pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(4-Methoxyphenyl)benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)benzothiazole is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .
Mode of Action
This compound acts as an agonist to the AhR . Upon binding, it induces the expression of the CYP1A1 gene . This interaction leads to the generation of electrophilic reactive species, which forms DNA adducts .
Biochemical Pathways
The activation of AhR leads to the induction of the CYP1A1 gene . This gene is part of the cytochrome P450 superfamily of enzymes, which are involved in the oxidation of organic substances. The induction of CYP1A1 can lead to the generation of reactive oxygen species, which can cause DNA damage and lead to cell death .
Result of Action
The binding of this compound to AhR and the subsequent induction of the CYP1A1 gene can lead to cell death . This is due to the generation of reactive oxygen species that can cause DNA damage . Therefore, this compound has potential antitumor activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances can affect its action. For example, in a study on mild steel corrosion, this compound was found to act as a corrosion inhibitor . The efficiency of this action was influenced by the temperature and the concentrations of the inhibitor and hydrochloric acid .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 241.31 and a boiling point of 392.5°C at 760 mmHg
Cellular Effects
Preliminary studies suggest that it may have potential anticancer properties
Molecular Mechanism
It is believed to interact with biomolecules and may have potential inhibitory or activating effects on enzymes
Temporal Effects in Laboratory Settings
It is known that it can be synthesized under microwave irradiation and solvent-free conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Methoxyphenyl)benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2-mercaptoaniline with acid chlorides . This method is scalable and suitable for large-scale production, making it a preferred choice for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Comparison with Similar Compounds
- Benzoxazole
- Benzimidazole
- 2-(4-Aminophenyl)benzothiazole
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPZIJQISHFZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211711 | |
Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-92-5 | |
Record name | 2-(4-Methoxyphenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6265-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6265-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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